
Antimony choline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony choline is a chemical compound with the molecular formula C5H14OSb+ and a molecular weight of 211.92 g/mol. This compound is also known by its CAS number 81435-66-7 It is a stibonium ion, which is a type of organoantimony compound
准备方法
The synthesis of Antimony choline typically involves the reaction of antimony trichloride with trimethylamine and 2-chloroethanol. The reaction conditions often require a controlled environment to ensure the proper formation of the stibonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.
化学反应分析
Antimony choline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the stibonium ion to lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Antimony choline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Antimony choline involves its interaction with molecular targets in biological systems. The stibonium ion can interact with cellular components, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can disrupt cellular processes by interacting with proteins and nucleic acids .
相似化合物的比较
Antimony choline can be compared with other organoantimony compounds, such as triphenylstibine and antimony pentachloride. These compounds share some similarities in their chemical properties but differ in their reactivity and applications. For example, triphenylstibine is commonly used as a ligand in coordination chemistry, while antimony pentachloride is a strong Lewis acid used in various chemical reactions .
属性
CAS 编号 |
81435-66-7 |
|---|---|
分子式 |
C5H14OSb+ |
分子量 |
211.92 g/mol |
IUPAC 名称 |
2-hydroxyethyl(trimethyl)stibanium |
InChI |
InChI=1S/C2H5O.3CH3.Sb/c1-2-3;;;;/h3H,1-2H2;3*1H3;/q;;;;+1 |
InChI 键 |
HEUNVZPIHWLOQP-UHFFFAOYSA-N |
SMILES |
C[Sb+](C)(C)CCO |
规范 SMILES |
C[Sb+](C)(C)CCO |
同义词 |
antimony choline Sb-choline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


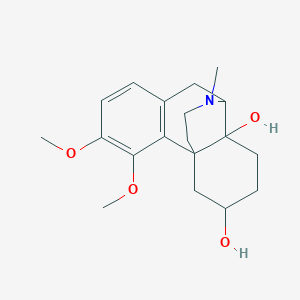
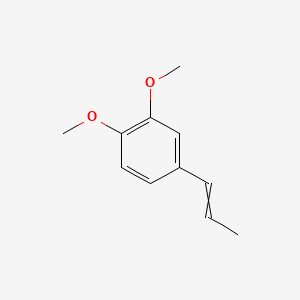

![Dibenz[c,h]acridine](/img/structure/B1219686.png)

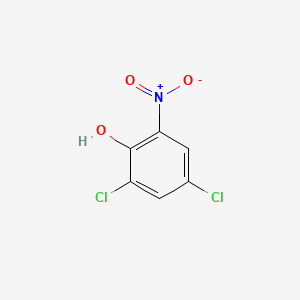


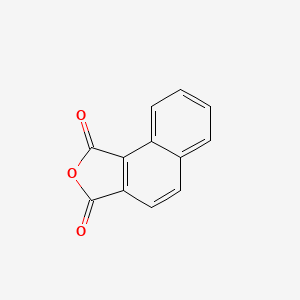

![N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1219699.png)
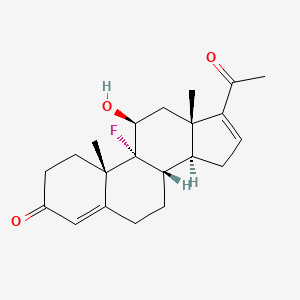

![5-Nitro-2-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1219704.png)
